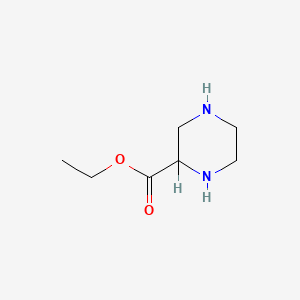

Ethyl Piperazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZHSYWFWDKJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442797 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89941-07-1 | |

| Record name | Ethyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of Ethyl Piperazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific data for this molecule, information from its close structural isomer, Ethyl Piperazine-1-carboxylate, is included for comparative purposes where noted. This document collates available data on its physicochemical properties, spectroscopic details, synthesis protocols, and potential biological significance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a substituted piperazine derivative. While specific experimental data for the 2-carboxylate isomer is scarce, the fundamental properties can be inferred from available data for related compounds and its dihydrochloride salt.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | This compound Dihydrochloride | Ethyl Piperazine-1-carboxylate |

| CAS Number | 89941-07-1[1] | 129798-91-0[2] | 120-43-4 |

| Molecular Formula | C₇H₁₄N₂O₂[1] | C₇H₁₆Cl₂N₂O₂[2] | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol [1] | 231.12 g/mol [2] | 158.20 g/mol |

| Appearance | - | - | Liquid |

| Boiling Point | - | - | 273 °C (lit.) |

| Melting Point | - | 185-197 °C[3] | - |

| Density | - | - | 1.08 g/mL at 25 °C (lit.) |

| Refractive Index | - | - | n20/D 1.477 (lit.) |

| Storage | - | Sealed in dry, Room Temperature[3] | - |

Spectroscopic Data

¹H NMR Data for Ethyl N-piperazinecarboxylate (CDCl₃):

-

δ 4.13 ppm (q, 2H): Corresponds to the -CH₂- protons of the ethyl group.

-

δ 3.44 ppm (t, 4H): Attributed to the -CH₂- protons of the piperazine ring adjacent to the nitrogen with the ester group.

-

δ 2.82 ppm (t, 4H): Represents the -CH₂- protons of the piperazine ring adjacent to the secondary amine.

-

δ 1.26 ppm (t, 3H): Corresponds to the -CH₃ protons of the ethyl group.[4]

Synthesis and Reactivity

This compound can be synthesized through the esterification of piperazine-2-carboxylic acid. Several general methods for the synthesis of piperazine derivatives are reported, which can be adapted for this specific compound.

General Synthesis of N-substituted Piperazines

A common method involves the reaction of piperazine with an appropriate electrophile. For instance, Ethyl N-piperazinecarboxylate can be synthesized by reacting piperazine with ethyl chloroformate.

Experimental Protocol: Synthesis of Ethyl N-piperazinecarboxylate [5]

-

Dissolution: Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add a methanol solution (20 mL) of ethyl chloroformate (1.26 g, 11.6 mmol) dropwise with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

-

Extraction: Upon completion, add a saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) for extraction.

-

Work-up: Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (eluent: dichloromethane/methanol, 40:1, v/v) to yield the final product.[5]

Reactivity

This compound is expected to undergo reactions typical of secondary amines and esters. The piperazine ring's nitrogen atoms are nucleophilic and can be further functionalized. The ester group can be hydrolyzed or converted to other functional groups, making it a versatile intermediate in organic synthesis. The dihydrochloride salt can undergo oxidation, reduction, and nucleophilic substitution reactions.[6]

Pharmacological Potential and Applications

While specific pharmacological data for this compound is limited, the piperazine moiety is a well-established pharmacophore in medicinal chemistry. Derivatives of piperazine exhibit a wide range of biological activities and are core components of numerous approved drugs.

Potential Therapeutic Areas for Piperazine Derivatives:

-

Anticancer Agents: Piperazine derivatives have been investigated for their potential to target pathways involved in tumor growth.[6]

-

Neurological Disorders: The piperazine scaffold is present in drugs targeting the central nervous system, including antipsychotics and antidepressants.[7]

-

Cholinesterase Inhibitors: Certain derivatives have shown potential as inhibitors of acetylcholinesterase, a target in the treatment of Alzheimer's disease.[6]

The versatile structure of this compound makes it a valuable building block for the synthesis of novel bioactive molecules in these and other therapeutic areas.[7]

Logical Workflow for Drug Discovery

The development of new therapeutic agents from a starting scaffold like this compound follows a structured workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to identify and optimize lead compounds.

Caption: A generalized workflow for drug discovery and development.

Safety and Handling

Specific safety data for this compound is not detailed. However, for the related compound Ethyl N-piperazinecarboxylate, it is advised to avoid contact with skin and eyes and to wear suitable protective clothing and gloves.[8] Standard laboratory safety protocols should be followed when handling this and related chemical compounds. This includes working in a well-ventilated area and using appropriate personal protective equipment.

References

- 1. This compound - CAS:89941-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR [m.chemicalbook.com]

- 5. Ethyl N-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. chembk.com [chembk.com]

Ethyl Piperazine-2-carboxylate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl Piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a secondary amine, a tertiary amine, and an ester group within a constrained six-membered ring, making it a valuable scaffold for creating complex molecular architectures. Its derivatives are integral components of numerous therapeutic agents, including antiviral medications like HIV protease inhibitors, quinolone antibiotics such as ciprofloxacin, and various central nervous system drugs.[1][2][3] This guide provides a comprehensive overview of the core synthetic pathways for this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct routes, primarily differing in their choice of starting materials and strategic bond formations. The most prominent methods include the asymmetric hydrogenation of pyrazine derivatives, the cyclization of acyclic diamine precursors, and the direct functionalization of piperazine-2-carboxylic acid.

Pathway 1: Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This pathway is a powerful method for obtaining enantiomerically enriched piperazine derivatives. It begins with the readily available pyrazine-2-carboxylic acid, which is first esterified and then subjected to a catalyzed asymmetric hydrogenation to form the saturated piperazine ring.

The general transformation is as follows:

-

Esterification: Pyrazine-2-carboxylic acid is converted to its corresponding ethyl ester, ethyl pyrazine-2-carboxylate.

-

Asymmetric Hydrogenation: The aromatic pyrazine ring of the ester is hydrogenated using a chiral rhodium complex as a catalyst under a hydrogen atmosphere. This step introduces the stereochemistry at the C2 position.

Caption: Asymmetric hydrogenation of a pyrazine precursor.

Pathway 2: Cyclization of N,N'-Disubstituted Ethylenediamines

This classical approach involves the construction of the piperazine ring from an acyclic precursor. A common strategy is the reaction of an N,N'-disubstituted ethylenediamine with a three-carbon dielectrophile, such as an ethyl 2,3-dihalopropionate. The substituents on the nitrogen atoms often serve as protecting groups that can be removed in a later step.

The key steps are:

-

Cyclization: An N,N'-disubstituted ethylenediamine is reacted with a suitable C3 synthon (e.g., ethyl 2,3-dibromopropionate) in the presence of a base to facilitate the double nucleophilic substitution, forming the piperazine ring.

-

Deprotection: The N-protecting groups (e.g., benzyl groups) are removed, typically by catalytic hydrogenation, to yield the desired piperazine derivative.

Caption: Cyclization of an acyclic diamine precursor.

Pathway 3: Derivatization of Piperazine-2-carboxylic Acid

For syntheses where piperazine-2-carboxylic acid is a commercially viable starting material, direct esterification is the most straightforward approach. However, due to the presence of the two amine functionalities, protection of one or both nitrogen atoms is often necessary to avoid side reactions and to control regioselectivity in subsequent modifications.

The process typically involves:

-

N-Protection: The nitrogen atoms of piperazine-2-carboxylic acid are protected, for example, with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[4]

-

Esterification: The carboxylic acid moiety of the N-protected intermediate is then esterified to form the ethyl ester.

-

Selective Deprotection (Optional): If required, one of the protecting groups can be selectively removed to allow for further functionalization at a specific nitrogen atom.

Caption: N-protection followed by esterification.

Quantitative Data Summary

The efficiency of each synthetic pathway can vary significantly based on the specific reagents and conditions employed. The following tables summarize quantitative data from published procedures.

| Pathway | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | tert-Butyl pyrazinecarboxylate | H₂, Rh catalyst, HCl | tert-Butyl (S)-piperazine-2-carboxylate | 41 | [1] |

| 2 | N,N'-Dibenzylethane-1,2-diamine | 2,3-Dibromopropionic acid methyl ester, Et₃N | 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester | 84.8 | [5] |

| 3 | (S)-Piperazine-2-carboxylic acid dihydrochloride | Di-tert-butyl dicarbonate, Triethylamine | 1,4-Di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid | 92 | [4] |

Note: The table includes data for closely related esters (methyl, tert-butyl) when data for the ethyl ester was not available for a specific pathway, as the reaction principles are analogous.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl Pyrazinecarboxylate (Esterification Step for Pathway 1)

This protocol details the esterification of pyrazinecarboxylic acid, a precursor for the asymmetric hydrogenation.[1]

-

Reagent Preparation: Under an argon atmosphere, add 106.6 g of thionyl chloride dropwise to 1200 ml of methanol over 1 hour, maintaining the temperature between 4°C and 6°C.

-

Reaction: Add 100.1 g of pyrazinecarboxylic acid to the solution at 9°C. Heat the mixture for 2 hours at 61°C until the acid completely dissolves.

-

Work-up: Cool the mixture to room temperature. Slowly add a solution of 145 g of sodium hydrogen carbonate in 1.4 l of water.

-

Extraction: Distill off the methanol on a rotary evaporator (50 to 120 mbar, bath temperature 45°C). Extract the aqueous residue three times with dichloromethane (400 ml, then 2 x 100 ml).

-

Isolation: The combined organic phases contain the methyl pyrazinecarboxylate product.

Protocol 2: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester (Pathway 2)

This protocol describes the cyclization reaction to form the protected piperazine ring.[5]

-

Reaction Setup: To a preheated solution (50°C) of 2,3-dibromo-propionic acid methyl ester in toluene (40 ml) and triethylamine (5.80 ml, 41.6 mmol), add N,N'-dibenzyl-ethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise.

-

Cyclization: Heat the resulting white slurry to reflux. The mixture will become a clear solution. Stir at reflux overnight.

-

Work-up: After cooling to room temperature, extract the reaction mixture with 2N HCl (approx. 500 ml).

-

Neutralization and Extraction: Neutralize the extract with 4N NaOH. Extract the aqueous layer three times with ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester as a colorless oil (5.73 g, 84.8% yield).[5]

Protocol 3: Synthesis of the 1,4-Di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid (N-Protection for Pathway 3)

This procedure details the N-protection of piperazine-2-carboxylic acid.[4]

-

Reaction Setup: Prepare a slurry of 19.30 g (91.2 mmol) of 2-(S)-piperazine-carboxylic acid dihydrochloride in 100 ml of methanol. Add 38.0 ml (273 mmol) of triethylamine.

-

Boc Protection: Add a solution of 50.00 g (229 mmol) of di-tert-butyl dicarbonate in 100 ml of methanol dropwise over 20 minutes.

-

Reaction: Stir the mixture overnight at 50°C.

-

Work-up: Evaporate the mixture to dryness. Add 250 ml of water to the residue and adjust the pH to 2 using 1N hydrochloric acid.

-

Extraction: Extract the mixture four times with 150 ml of ethyl acetate. Dry the combined organic extracts over magnesium sulphate.

-

Isolation: Evaporate the filtrate to about 100 ml and add 100 ml of n-hexane. Filter the product at 0°C, wash with a small amount of n-hexane, and dry to isolate 27.90 g (92% yield) of the title compound as a white, crystalline solid.[4]

General Experimental Workflow

The synthesis of this compound, regardless of the specific pathway, generally follows a consistent experimental workflow from reaction setup to final product characterization.

Caption: A typical workflow for chemical synthesis.

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound-Qiyan [nxydchem.com]

- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Ethyl Piperazine-2-carboxylate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. This document focuses on the dihydrochloride salt of this compound, the common commercially available form.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with an ethyl carboxylate group at the 2-position. The presence of two nitrogen atoms in the piperazine ring allows for the formation of salts, with the dihydrochloride salt being a common and stable form.

Chemical Structure:

Caption: Chemical structure of this compound Dihydrochloride.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound;dihydrochloride | [1][2] |

| CAS Number | 129798-91-0 | [1][2] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 231.12 g/mol | [1][2] |

| Synonyms | This compound diHCl, 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride | [1] |

Synthesis

The most common and well-documented method for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride is through the asymmetric catalytic hydrogenation of a pyrazinecarboxylate ester precursor.[3]

Synthesis Workflow:

Caption: Workflow for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.

Experimental Protocol: Asymmetric Hydrogenation

The following protocol is based on a documented patent for the synthesis of (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.[3]

-

Dissolution of Starting Material: Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

-

Catalyst Preparation: In a separate vessel, prepare the catalyst system by combining a rhodium(I) chloride dimer (e.g., Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, 25.3 mg, 54 µmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 µmol).

-

Hydrogenation Reaction: Transfer the substrate solution and the catalyst system to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 50 bar and heat to 70°C. Maintain these conditions with stirring for 20 hours.

-

Hydrolysis: After cooling and depressurizing the reactor, treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes.

-

Product Isolation: Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash with dichloromethane to yield (S)-Ethyl Piperazine-2-carboxylate Dihydrochloride.

Analytical Characterization

Table 2: Summary of Analytical Techniques and Expected Observations

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for ethyl group (triplet and quartet), piperazine ring protons, and exchangeable amine protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon, ethyl group carbons, and piperazine ring carbons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorptions for N-H stretching (amine salt), C=O stretching (ester), and C-N stretching. |

| Mass Spectrometry | m/z Ratio | Molecular ion peak corresponding to the free base (C₇H₁₄N₂O₂) and fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Logical Relationship for NMR Analysis:

Caption: Logical workflow for NMR analysis.

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of piperazine derivatives.[4]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound Dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For solid samples like hydrochloride salts, the KBr pellet method is commonly used.

-

Sample Preparation: Thoroughly grind a small amount of this compound Dihydrochloride (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electrospray ionization (ESI) is a suitable method for analyzing polar and salt-like compounds.

-

Sample Preparation: Prepare a dilute solution of this compound Dihydrochloride in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The spectrum will show the molecular ion peak corresponding to the protonated free base [M+H]⁺.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] Its piperazine moiety is a common pharmacophore in drugs targeting the central nervous system and in other therapeutic areas. Derivatives of this compound have been investigated for their potential as anticancer agents.[3]

Signaling Pathway Involvement (Hypothetical):

While the direct signaling pathway of this compound itself is not the primary focus of its use, its derivatives often target specific biological pathways. For instance, if a derivative were designed as a kinase inhibitor, it would interfere with a signaling cascade as illustrated below.

Caption: Example of a signaling pathway potentially targeted by a derivative.

References

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Piperazine-2-carboxylate, a key building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. It is commercially available as both a free base and a dihydrochloride salt, each with distinct properties and applications.

CAS Numbers and Synonyms

The accurate identification of chemical compounds is paramount in research and development. Below is a summary of the Chemical Abstracts Service (CAS) numbers and common synonyms for this compound and its dihydrochloride salt.

| Form | CAS Number | Synonyms |

| Free Base | 89941-07-1 | Ethyl 2-piperazinecarboxylate; 2-Piperazinecarboxylic acid, ethyl ester; 2-Carbethoxypiperazine; 2-Ethoxycarbonylpiperazine |

| Dihydrochloride Salt | 129798-91-0 | This compound dihydrochloride; 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride; this compound 2HCl |

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data for both the free base and the dihydrochloride salt of this compound.

| Property | This compound (Free Base) | This compound Dihydrochloride |

| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₆Cl₂N₂O₂ |

| Molecular Weight | 158.20 g/mol | 231.12 g/mol |

| Appearance | Colorless to pale yellow liquid | Pale yellow crystalline powder[1] |

| Melting Point | Not available | 185-197 °C[2] |

| Boiling Point | 241.364 °C at 760 mmHg[3] | Not available |

| Purity | ≥95% | ≥95% (NMR)[1] |

| Storage Conditions | Room temperature | 0-8 °C, sealed in a dry place[1][2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of Piperazine-2-carboxylic acid with ethanol in the presence of an acid catalyst. This method is a well-established and reliable procedure for the preparation of esters from carboxylic acids and alcohols.

Fischer Esterification of Piperazine-2-carboxylic Acid

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Materials:

-

Piperazine-2-carboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Piperazine-2-carboxylic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride to the stirred suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until the effervescence ceases.

-

Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Role in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. Its presence can impart favorable pharmacokinetic properties and provide key interaction points with biological targets. This compound serves as a crucial starting material for the synthesis of various piperazine-containing drug candidates.

Application as a Scaffold for Dopamine Receptor Antagonists

A significant application of this compound is in the synthesis of atypical antipsychotic drugs that target dopamine receptors, particularly the D2 and D3 subtypes. The piperazine core often forms a central part of the pharmacophore responsible for binding to these G protein-coupled receptors. The nitrogen atoms of the piperazine ring can be functionalized to introduce different substituents, allowing for the fine-tuning of receptor affinity, selectivity, and pharmacokinetic profiles.

The general workflow for utilizing this compound in the discovery of dopamine receptor antagonists is outlined in the diagram below.

Caption: Drug discovery workflow using this compound.

This workflow illustrates the progression from the initial scaffold, through chemical modification and screening, to the identification and development of a potential drug candidate. The versatility of the piperazine ring allows for the creation of large and diverse chemical libraries, which are then screened for activity against specific biological targets like dopamine receptors. Promising "hits" from these screens undergo lead optimization, where structure-activity relationships (SAR) are established to improve potency, selectivity, and drug-like properties, ultimately leading to a candidate for preclinical and clinical development.

References

- 1. DE1057121B - Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis - Google Patents [patents.google.com]

- 2. Ethyl N-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Piperazine-2-carboxylate: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to improve solubility and its conformational flexibility, make it a valuable component in drug design.[1][3] Among the many piperazine-based synthons, Ethyl Piperazine-2-carboxylate stands out as a particularly valuable chiral building block. Its structure, featuring a stereocenter, two distinct nitrogen atoms for differential functionalization, and an ester group for further modification, provides a versatile platform for the synthesis of complex, enantiomerically pure pharmaceuticals.[4][5]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, and its critical role as a foundational element in the development of novel therapeutics.

Physicochemical and Structural Data

This compound is a chiral heterocyclic compound, typically available as a racemic mixture or as its dihydrochloride salt.[6][7] The (S)-enantiomer is a particularly important intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved specificity and reduced off-target effects.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | [7][8] |

| Molecular Weight | 158.20 g/mol | [5][7] |

| CAS Number (Racemic) | 89941-07-1 | [7][9] |

| CAS Number (Dihydrochloride) | 129798-91-0 | [6][10][11] |

| Appearance | Colorless to pale yellow oily liquid | [5] |

| Boiling Point | 241.36 °C at 760 mmHg | [7][9] |

| Density | 1.036 g/cm³ | [9] |

| Melting Point (Dihydrochloride) | 185-197 °C | [10] |

| Solubility | Freely soluble in ethanol, DCM, THF; slightly soluble in water. | [5][12] |

Synthesis of this compound

The industrial-scale and most documented synthesis of this compound, particularly its chiral forms, involves the asymmetric hydrogenation of a pyrazinecarboxylate ester precursor.[13] This method offers good scalability and control over the stereochemistry.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the method detailed in patent US5945534A for the synthesis of the (S)-enantiomer.[13]

Materials:

-

tert-Butyl pyrazinecarboxylate

-

Methanol

-

Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (Rhodium catalyst)

-

Chiral ferrocene-based phosphine ligand

-

Hydrogen gas (H₂)

-

32% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve tert-butyl pyrazinecarboxylate (1.0 eq) in methanol inside a high-pressure reactor.

-

Catalyst Addition: To the solution, add the rhodium catalyst (e.g., 1.9 mol%) and the chiral phosphine ligand (e.g., 4.0 mol%).[13]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 bar with H₂ and heat to 70°C. Maintain these conditions with stirring for approximately 20 hours.[13]

-

Hydrolysis: After cooling and safely venting the reactor, concentrate the reaction mixture. Add 32% hydrochloric acid and heat the mixture to 100°C for 20-30 minutes to hydrolyze the tert-butyl ester and form the dihydrochloride salt.[13]

-

Salt Formation & Isolation: Cool the solution to 0°C to precipitate the (S)-ethyl piperazine-2-carboxylate dihydrochloride salt.

-

Purification: Filter the precipitate and wash thoroughly with cold dichloromethane to remove organic impurities, yielding the final product.[13]

Applications as a Core Building Block

The structural features of this compound make it a powerful building block for creating diverse and complex molecules. The two nitrogen atoms (N1 and N4) can be selectively functionalized, and the ester group can be hydrolyzed or converted to an amide, providing multiple points for molecular elaboration.

In Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals across various therapeutic areas.[4][7]

-

Anticancer Agents: Piperazine derivatives are integral to many modern cancer therapies, including kinase inhibitors like Imatinib.[1][13] The scaffold allows for the precise orientation of pharmacophoric groups that interact with target proteins.

-

Neurological Drugs: The piperazine moiety is common in drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[7] It often enhances binding affinity to specific receptor sites.[7]

-

Antiviral Drugs: The structure is used in the synthesis of HIV protease inhibitors, where it serves as a rigid scaffold to position key functional groups for optimal binding to the enzyme's active site.[5]

Asymmetric Catalysis

After hydrolysis to (S)-piperazine-2-carboxylic acid, the molecule can be used to synthesize chiral ligands.[5] These ligands are employed in asymmetric catalysis, for instance, in creating copper(II) catalysts for asymmetric Michael additions, which are crucial reactions in stereoselective synthesis.[5]

Key Derivatization Protocols

The utility of this compound stems from its reactivity. The secondary amines of the piperazine ring are nucleophilic and readily undergo reactions like acylation and alkylation.

Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the acylation of one of the piperazine nitrogens, a common first step in building more complex derivatives.[14][15]

Materials:

-

This compound (or its dihydrochloride salt)

-

Acyl chloride or acid anhydride (1.05 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1 - 2.2 eq, use more for the salt form)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and the base in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the acyl chloride or anhydride dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5°C.[14]

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[14]

-

Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[14]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[14]

Conclusion

This compound is a cornerstone building block in modern synthetic and medicinal chemistry. Its inherent chirality and multiple reactive sites provide a robust and versatile platform for constructing a diverse range of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics. The strategic incorporation of this scaffold continues to be a fruitful approach in the quest for novel drugs with enhanced efficacy and selectivity.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound-Qiyan [nxydchem.com]

- 6. This compound Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 9. This compound, CasNo.89941-07-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 10. biosynce.com [biosynce.com]

- 11. echemi.com [echemi.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of Ethyl Piperazine-2-carboxylate Derivatives in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including high bioavailability and the ability to modulate a diverse range of biological targets, have cemented its importance in the development of numerous therapeutic agents.[1] Among the various piperazine synthons, Ethyl Piperazine-2-carboxylate and its derivatives serve as crucial building blocks for creating extensive libraries of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthesis of this compound Derivatives

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry, with numerous established protocols. This compound is a versatile intermediate in these synthetic routes. Common synthetic strategies include palladium-catalyzed coupling reactions with aromatic electrophiles and asymmetric hydrogenation of pyrazinecarboxylate esters.

One documented method for the synthesis of a piperazine derivative involves the reaction of piperazine with ethyl chloroformate. In a typical procedure, piperazine is dissolved in deionized water and cooled. A solution of ethyl chloroformate in methanol is then added dropwise. The reaction mixture is warmed to room temperature and stirred for several hours. After completion, the product is extracted using dichloromethane and purified by column chromatography.[2]

Another approach involves the reaction of anhydrous piperazine with diethyl carbonate. The mixture is heated, and the reaction proceeds for a few hours. The product is then purified by vacuum distillation to remove low-boiling point by-products and impurities.[2]

More complex derivatives can be synthesized using multi-step procedures. For instance, the synthesis of certain anticancer agents starts with commercially available N-ethylpiperazine and 1-bromo-4-nitrobenzene. Following condensation and catalytic hydrogenation, the intermediate is treated with a chloro-pyrimidine derivative. A final reaction with an isocyanate yields the desired product.[3]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a broad spectrum of pharmacological activities, making them valuable candidates for drug development in various therapeutic areas.[4]

Anticancer Activity

Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents.[1] These compounds can induce cytotoxic effects in tumor cells through multiple mechanisms, including the inhibition of critical signaling pathways that regulate cell proliferation and survival.[1][5] One study identified a novel piperazine derivative that effectively inhibits cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM and induces caspase-dependent apoptosis by targeting the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[5][6] Another study focused on the development of piperazin-2-yl-pyrimidines that target the JNK signaling pathway in breast cancer cells.[7]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1][4] The structural versatility of the piperazine scaffold allows for modifications that can enhance potency and target specific microbial processes.[1]

Anticholinesterase Activity for Alzheimer's Disease

Certain piperazine-2-carboxylic acid derivatives have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] For example, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as a selective inhibitor of AChE with a Ki value of 10.18 ± 1.00 µM.[8] In contrast, other derivatives, such as 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, were found to be potent and selective inhibitors of BChE, with a Ki of 1.6 ± 0.08 nM.[8]

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotics and antidepressants.[1] These compounds often act as modulators of neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[4] For instance, Vilazodone, a serotoninergic modulator for treating major depressive disorder, is a piperazine-containing compound with nanomolar IC50 values for serotonin reuptake inhibition and 5-HT1A receptor agonism.[3][9]

Quantitative Data Summary

The following tables summarize the quantitative biological data for various this compound derivatives and analogues.

| Compound ID | Target | Assay | Activity (IC50/GI50/Ki) | Cell Line/Organism | Reference |

| Novel Piperazine Derivative | Cancer Cell Proliferation | Proliferation Assay | GI50 = 0.06-0.16 μM | K562 (Leukemia) | [5][6] |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Ki = 10.18 ± 1.00 µM | Electrophorus electricus | [8] |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Ki = 1.6 ± 0.08 nM | Equine Serum | [8] |

| Vilazodone | Serotonin Reuptake & 5-HT1A Receptor | Binding/Functional Assays | (Sub)nanomolar IC50 values | - | [3][9] |

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 2 | M. tuberculosis | 0.1 | [10] |

| Compounds 1, 3, 4 | M. tuberculosis | Comparable to standard drugs | [10] |

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include solvent and negative controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland turbidity).

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include positive (microorganism in broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. This can be determined visually or by measuring the optical density.[11]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new experiments.

Pharmacokinetic Considerations

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Piperazine derivatives often exhibit favorable pharmacokinetic profiles, which contributes to their prevalence in approved drugs.[1] However, factors such as lipophilicity, solubility, and metabolic stability must be carefully optimized to enhance bioavailability and therapeutic efficacy. For example, some piperazine derivatives have been shown to inhibit P-glycoprotein (P-gp), a drug efflux transporter, which can improve the oral bioavailability of co-administered anticancer drugs like paclitaxel.[12][13]

Conclusion

This compound derivatives and their analogues represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with favorable pharmacokinetic properties, makes them attractive candidates for the development of new therapies for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds significant promise for the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl N-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. benchchem.com [benchchem.com]

- 12. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]

Ethyl Piperazine-2-carboxylate in medicinal chemistry introduction

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate in Medicinal Chemistry

Introduction

This compound is a heterocyclic organic compound that has emerged as a cornerstone in the field of medicinal chemistry. Its structure, featuring a piperazine ring substituted with an ethyl carboxylate group, serves as a versatile and "privileged" scaffold in drug design.[1][2] The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, a feature that imparts favorable physicochemical properties such as aqueous solubility, basicity, and the ability to cross biological membranes.[1][3] These characteristics make it an invaluable building block for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[3][4][5][6][7] This guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications in modern drug discovery.

Physicochemical Properties

The fundamental properties of this compound and its common dihydrochloride salt form are summarized below. The dihydrochloride salt is frequently used in synthesis to improve solubility in polar solvents.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄N₂O₂ (Base) / C₇H₁₆Cl₂N₂O₂ (Dihydrochloride) | [4][9][10] |

| Molecular Weight | 158.20 g/mol (Base) / 231.12 g/mol (Dihydrochloride) | [4][9][10] |

| Appearance | Colorless to pale yellow oily liquid | [9] |

| Boiling Point | 241.36 °C at 760 mmHg | [4] |

| CAS Number | 89941-07-1 (Base) / 129798-91-0 (Dihydrochloride) | [4][10] |

| Solubility | Freely soluble in ethanol, DCM, THF; slightly soluble in water | [9] |

Synthesis and Chemical Reactions

The synthesis of this compound is most effectively achieved through the asymmetric hydrogenation of pyrazinecarboxylate esters, a method valued for its scalability and reproducibility in industrial settings.[8]

Key Synthesis Route: Catalytic Hydrogenation

The primary industrial method involves the catalytic hydrogenation of a pyrazinecarboxylate ester precursor.[8] This process allows for the creation of specific stereoisomers, which is often crucial for pharmacological activity.

Caption: Workflow for the synthesis of this compound Dihydrochloride.

Alternative Synthesis Methods

While less common, other synthetic routes have been explored. Direct esterification of piperazine-2-carboxylic acid is possible but often suffers from poor regioselectivity and the formation of side products.[8] Another approach involves the reaction of piperazine with ethyl chloroformate, which yields N-substituted products rather than the C2-substituted isomer.[11]

Chemical Reactivity

This compound undergoes a variety of chemical reactions, making it a versatile intermediate. The two nitrogen atoms of the piperazine ring can be functionalized through N-alkylation, N-acylation, and palladium-catalyzed coupling reactions to introduce diverse substituents.[8][12] The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding its synthetic utility.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of tert-Butyl Pyrazinecarboxylate[8]

-

Dissolution: Dissolve tert-butyl pyrazinecarboxylate (2.85 mmol) in 10 mL of methanol in a suitable reaction vessel.

-

Catalyst Addition: Add bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (54 µmol) and a chiral ferrocene-based phosphine ligand (113.3 µmol).

-

Hydrogenation: Seal the vessel and subject the mixture to hydrogen gas at a pressure of 50 bar. Heat the reaction to 70°C and maintain for 20 hours.

-

Hydrolysis: After hydrogenation, cool the mixture and treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (18.4 mmol) in water. Heat to 100°C for 20 minutes.

-

Isolation: Cool the solution to 0°C to precipitate the dihydrochloride salt.

-

Purification: Filter the precipitate and wash with dichloromethane to yield the final product. A yield of 41% with 77.6% enantiomeric excess has been reported.[8]

Protocol 2: Synthesis of Ethyl N-piperazinecarboxylate[11]

Note: This protocol yields the N-substituted isomer, not the C2-substituted target of this guide, but is included for completeness of piperazine chemistry.

-

Dissolution: Dissolve piperazine (23.2 mmol) in 10 mL of deionized water in a reaction flask and stir at 25°C until fully dissolved. Cool the solution to 0°C.

-

Addition: Slowly add a methanol solution (20 mL) containing ethyl chloroformate (11.6 mmol) dropwise while stirring.

-

Reaction: After addition is complete, allow the system to warm to 25°C and continue stirring for 4 hours.

-

Extraction: Add 30 mL of saturated aqueous sodium chloride solution and 200 mL of dichloromethane to the reaction mixture for extraction.

-

Isolation: Collect the organic layer and dry it with anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography (eluent: dichloromethane/methanol, 40:1) to yield ethyl N-piperazinecarboxylate.[11]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant potential in targeting various biological pathways.

Caption: Key therapeutic areas impacted by this compound derivatives.

Anticancer Activity

The piperazine ring is a common feature in many FDA-approved anticancer drugs.[5] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][8] These compounds can induce apoptosis (programmed cell death) by inhibiting critical cancer signaling pathways or by chelating metal ions essential for tumor growth.[13][14]

| Compound Class | Cancer Cell Line(s) | Activity Metric | Reported Value(s) | Reference(s) |

| Piperazine-derived β-elemene | HL-60 | IC₅₀ | 8.3 µM - 11.3 µM | [5] |

| Dithiocarbamate/piperazine bridged PBDs | 33 cell lines | GI₅₀ | <0.99 µM - 1.7 µM | [5] |

| Piperazine-containing derivative 29 | HCT-116, Colo-205 | IC₅₀ | 3.0 µM, 1.0 µM | [5] |

| Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides | Breast (MDA-MB-468) | GI% | 94.16% - 98.72% | [15] |

| Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides | Colon (HCT-15) | GI% | 99.04% | [15] |

Central Nervous System (CNS) Applications

The piperazine scaffold is integral to many CNS-active drugs.[3] Its ability to interact with neurotransmitter systems, such as serotonin and dopamine receptors, makes it a valuable component in designing antidepressants, anxiolytics, and antipsychotics.[3][16][17] Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have helped elucidate the structural features required for potent 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition, which are key mechanisms in antidepressant activity.[16]

Antimicrobial and Antiviral Activity

Derivatives incorporating the piperazine nucleus have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][18][19] The structural versatility of the scaffold allows for modifications that can enhance potency and overcome microbial resistance.[18] Furthermore, the core structure is utilized in the synthesis of antiviral drugs, including HIV protease inhibitors.[9]

| Compound Class | Organism(s) | Activity Metric | Reported Value(s) | Reference(s) |

| Chalcone-piperazine derivatives | Candida albicans | MIC | 2.22 µg/mL | [6] |

| Piperazine polymer (PE) | E. coli, S. aureus | MIC | 4x MIC achieved complete killing of E. coli | [13] |

| Synthesized piperazine compounds (308, 328 ) | MRSA, S. aureus | MIC | 2 µg/mL | [20] |

Drug Discovery Workflow

This compound serves as an ideal starting point in a typical drug discovery pipeline. Its reactive sites allow for the systematic creation of compound libraries, which can then be screened for biological activity.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 9. This compound-Qiyan [nxydchem.com]

- 10. This compound Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl N-piperazinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An antibacterial and biocompatible piperazine polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. apjhs.com [apjhs.com]

- 20. ijcmas.com [ijcmas.com]

Harnessing Ethyl Piperazine-2-carboxylate for the Discovery of Novel Bioactive Compounds: A Technical Guide

Introduction

Ethyl piperazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The piperazine ring itself is a privileged scaffold, appearing in numerous approved drugs across a wide range of therapeutic areas due to its favorable physicochemical properties, which can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1][2][3] The presence of two nitrogen atoms allows for extensive structural modifications, making it a valuable starting point for generating libraries of diverse compounds.[4][5] This technical guide provides an in-depth overview of the application of this compound as a key intermediate in the synthesis of novel compounds, detailing experimental methodologies, summarizing biological activities, and visualizing key workflows and pathways.

Synthetic Applications and Compound Diversity

This compound serves as a crucial intermediate for synthesizing a variety of bioactive molecules. Its structural framework is particularly valuable in developing drugs targeting neurological disorders, such as antipsychotics and antidepressants, as well as compounds with potential anticancer, antiviral, and antimicrobial properties.[4][6] The ester and the secondary amine functionalities of the piperazine ring provide two reactive sites for elaboration, allowing for the construction of complex molecular architectures.

Derivatives have been developed as potential treatments for Alzheimer's disease by acting as multi-target-directed ligands (MTDLs)[7], and have been incorporated into quinolone antibiotics and HIV protease inhibitors.[8] The strategic modification of the piperazine nucleus can lead to significant variations in the medicinal properties of the resulting compounds.[4]

General Synthetic Workflow

The path from this compound to a novel bioactive compound typically involves initial N-functionalization followed by modification of the ester group, or vice-versa. This is followed by purification and comprehensive biological evaluation.

Caption: General workflow for novel compound discovery using this compound.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following are representative protocols for the synthesis of derivatives from this compound and related structures.

Protocol 1: Synthesis of N-Substituted Piperazine Derivatives

This protocol describes a common method for attaching a functional group to one of the nitrogen atoms of the piperazine ring, a key step in creating diverse derivatives. This example is based on the coupling of N-Boc-piperazine with an aryl halide, a common precursor step.

Objective: To synthesize an N-aryl piperazine intermediate.

Materials:

-

N-Boc-piperazine

-

Ethyl 2-chloropyrimidine-5-carboxylate

-

A suitable solvent (e.g., Dichloromethane - DCM)

-

A non-nucleophilic base (e.g., Triethylamine - Et3N)

Procedure:

-

Dissolve N-Boc-piperazine in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of ethyl 2-chloropyrimidine-5-carboxylate in DCM to the flask at room temperature.

-

Stir the reaction mixture at room temperature for several hours until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction using DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-substituted piperazine derivative.[9]

Protocol 2: Amide Formation from the Ester Group

This protocol details the conversion of the ethyl ester of a piperazine derivative into an amide, a common modification to explore structure-activity relationships.

Objective: To synthesize an N-ethyl-piperazinyl amide derivative.

Materials:

-

A C28-substituted oleanonic or ursonic acid (as an example starting acid)

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N-ethylpiperazine

-

Triethylamine (Et3N)

Procedure:

-

In a flask under an inert atmosphere, dissolve the starting carboxylic acid (e.g., oleanonic acid) in dry DCM.[10]

-

Add oxalyl chloride dropwise to the solution at room temperature. Stir for approximately 3 hours to form the acid chloride.[10]

-

In a separate flask, dissolve N-ethylpiperazine and triethylamine in DCM.

-

Slowly add the freshly prepared acid chloride solution to the N-ethylpiperazine solution.

-

Heat the reaction mixture to reflux and maintain for 5 hours.[10]

-

After cooling to room temperature, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude amide can be purified using standard techniques like column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities. The piperazine scaffold is a key component in compounds designed for anticancer, anti-Alzheimer's, and antimicrobial applications.[7][11][12]

Anticancer Activity

Novel chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been synthesized and evaluated for their cytotoxic potential against a panel of 60 human cancer cell lines.[10] Certain compounds induced apoptotic cell death by up-regulating pro-apoptotic genes (like Bak) and down-regulating pro-survival genes (like Bcl-XL and Bcl-2).[10]

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 2c | LNCAP (Prostate) | IC₅₀ | 32 µM | [13] |

| 2a | MCF-7 (Breast) | IC₅₀ | 15 µM | [13] |

| 2b | MCF-7 (Breast) | IC₅₀ | 16 µM | [13] |

| 2c | MCF-7 (Breast) | IC₅₀ | 19 µM | [13] |

| Compound 4 | Various | GI₅₀ | Nanomolar range | [10] |

| Compound 6 | Various | GI₅₀ | Nanomolar range | [10] |

Anti-Alzheimer's Activity

A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were designed as multi-target-directed ligands for Alzheimer's disease. Their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated.[7]

| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) | Reference |

| 4c | AChE | 10.18 ± 1.00 µM | ~17.90 for AChE | [7] |

| 7b | BChE | 1.6 ± 0.08 nM | 21862.5 for BChE | [7] |

| Donepezil | BChE | 12.5 ± 2.6 µM | - | [7] |

| Tacrine | BChE | 17.3 ± 2.3 nM | - | [7] |

Mechanism of Action: Cholinesterase Inhibition

The development of compounds for Alzheimer's disease often targets the cholinergic system. AChE and BChE are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, which can alleviate some symptoms of the disease. The synthesized piperazine derivatives act as competitive inhibitors at the catalytic sites of these enzymes.[7]

Caption: Mechanism of action for piperazine derivatives as cholinesterase inhibitors.

Structure-Activity Relationships

The versatility of the this compound scaffold allows for systematic exploration of structure-activity relationships (SAR). Minor modifications can lead to significant changes in biological activity.[4] For instance, in the anti-Alzheimer's series, converting the carboxylic acid group to a hydroxamic acid (as in compound 7b) dramatically increased potency and selectivity for BChE over AChE.[7] This highlights the importance of the C2-substituent in mediating target engagement.

References

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-Qiyan [nxydchem.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Ethyl Piperazine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of ethyl piperazine-2-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives are continually being explored for novel therapeutic applications. This document outlines the core methodologies for evaluating the anticancer, antibacterial, and antifungal properties of these compounds, presents available quantitative data, and visualizes experimental workflows to facilitate understanding and replication.

Anticancer Activity Screening

The evaluation of the cytotoxic potential of this compound derivatives against various cancer cell lines is a critical first step in their assessment as potential chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies, indicating the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

In Vitro Cytotoxicity Data (IC50)

The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives are part of broader piperazine studies, this table provides a valuable reference for the potential efficacy of this compound class.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine Derivatives | A-549 (Lung Carcinoma) | 21.22 - 33.20 | |

| Piperazine Derivatives | HCT-116 (Colon Cancer) | 11.33 - 45.89 | [1] |

| Piperazine Derivatives | MIAPaCa-2 (Pancreatic Cancer) | <1 | [1] |

| Vindoline-Piperazine Conjugates | MDA-MB-468 (Breast Cancer) | 1.00 | [2] |

| Vindoline-Piperazine Conjugates | HOP-92 (Non-Small Cell Lung) | 1.35 | [2] |

| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast Cancer) | 18.23 - 100 | |

| Ciprofloxacin-Thiazolidinedione Piperazine Derivatives | LOX IMVI (Melanoma) | 25.4 - 26.7 | [3] |

| Ciprofloxacin-Thiazolidinedione Piperazine Derivatives | A498 (Renal Cancer) | 33.9 | [3] |

Note: The IC50 values presented are for a range of piperazine derivatives and may not be directly representative of all this compound derivatives. These values serve as a baseline for understanding the potential cytotoxic activity of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative stock solutions (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with medium only to serve as a blank.

-

-

Incubation:

-

Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected activity of the compounds.[6]

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: N-alkylation of Ethyl Piperazine-2-carboxylate

Introduction

Ethyl piperazine-2-carboxylate is a valuable chiral building block and a key intermediate in the synthesis of numerous pharmaceuticals, including antiviral and neurological drugs.[1] N-alkylation of the piperazine ring is a critical step for generating libraries of compounds with diverse biological activities. The two secondary amine groups in this compound present a challenge in achieving selective mono-alkylation, as competitive di-alkylation can lead to undesired byproducts.